4-methyl-5-vinylisobenzofuran-1(3H)-one
Overview
Description
4-methyl-5-vinylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphthalic anhydride and vinyl magnesium bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-vinylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 4-methyl-5-vinylisobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: A parent compound with similar structural features.
4-methylisobenzofuran-1(3H)-one: A closely related compound with a methyl group at a different position.
5-vinylisobenzofuran-1(3H)-one: Another related compound with a vinyl group at a different position.
Uniqueness
4-methyl-5-vinylisobenzofuran-1(3H)-one is unique due to the specific positioning of the methyl and vinyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethenyl-4-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRWRLVRDXGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273191 | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255206-69-9 | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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